molecular formula C19H18N2O4S2 B2808865 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896339-91-6

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2808865
CAS No.: 896339-91-6
M. Wt: 402.48
InChI Key: DRDOFVACWIQIDA-UHFFFAOYSA-N
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Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxy-3-methylphenylamine with a thioamide under acidic conditions.

    Coupling Reaction: The thiazole derivative is then coupled with 4-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of sulfides or amines.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
  • N-(4-(3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Uniqueness

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-12-10-14(6-9-17(12)25-2)16-11-26-19(20-16)21-18(22)13-4-7-15(8-5-13)27(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDOFVACWIQIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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